5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid
Description
5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 5 and a 3-hydroxymethylphenyl substituent at position 3 of the aromatic ring.
Properties
IUPAC Name |
3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,15-16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLQGYOHXSSQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689071 | |
| Record name | 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-67-1 | |
| Record name | 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with 3-hydroxymethylphenylboronic acid under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in preventing or treating certain diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through antioxidant mechanisms, scavenging free radicals, and reducing oxidative stress. Additionally, it may modulate specific signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s bioactivity and reactivity can be contextualized by comparing it to structurally related benzoic acid derivatives. Key differences arise from substituent type, position, and electronic effects:
Table 1: Structural and Functional Comparisons
Key Insights:
Substituent Effects: Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-polar groups (e.g., methylthio in or trifluoromethoxy in ). This may enhance solubility in aqueous environments, a critical factor in drug bioavailability.
Biological Activity :
- Compounds with hydroxyl groups (e.g., 5-hydroxybenzoic acid derivatives) often exhibit antioxidant or anti-inflammatory properties . The hydroxymethyl group may further modulate these activities by providing additional binding sites.
- Chloro and trifluoromethoxy substituents (as in ) are linked to antimicrobial and anticancer effects, but the target compound’s bioactivity profile remains speculative without direct data.
Synthetic Routes :
- Suzuki-Miyaura coupling (mentioned in ) is a plausible method for synthesizing the target compound, given its utility in attaching aryl groups to benzoic acid cores.
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